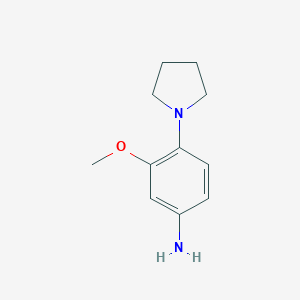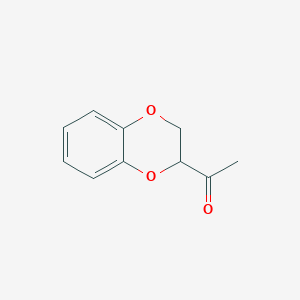
Hidrato de bis(2,2,6,6-tetrametil-3,5-heptanodionato) de bario
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is a coordination compound with the chemical formula Ba(OCC(CH₃)₃CHCOC(CH₃)₃)₂·xH₂O. It is known for its use in the preparation of superconducting thin films and other advanced materials. The compound is characterized by its high volatility and sensitivity to temperature changes, making it a valuable precursor in various chemical vapor deposition processes .
Aplicaciones Científicas De Investigación
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is widely used in scientific research, particularly in the field of materials science. Some of its key applications include:
Preparation of Superconducting Thin Films: The compound is used as a precursor in the metal-organic chemical vapor deposition (MOCVD) process to produce high-temperature superconductors like yttrium barium copper oxide (YBCO).
Coordination Chemistry: The compound is studied for its coordination properties and its ability to form stable complexes with various metal ions.
Mecanismo De Acción
Target of Action
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(TMHD)2, is primarily used in the preparation of superconducting thin films . It acts as a precursor in the metal-organic chemical vapor deposition (MOCVD) process, which is a technique used for the deposition of high-temperature superconductor YBa2Cu3O7−δ (YBCO) . Therefore, its primary target is the YBCO film.
Mode of Action
Ba(TMHD)2 interacts with its target (YBCO film) through a process called volatilization. This process involves the conversion of the compound into a gaseous state, which then deposits onto the YBCO film . The compound is highly sensitive to temperature changes during the whole evaporation process .
Biochemical Pathways
It’s known that the compound plays a crucial role in the mocvd process, which is a key method in the preparation of superconducting thin films .
Pharmacokinetics
It’s known that the compound has a high volatility, which is crucial for its role in the mocvd process .
Result of Action
The result of Ba(TMHD)2’s action is the successful deposition of superconducting thin films. The quality and reproducible results of the YBCO film depend on the purity, thermal stability, sufficient and stable evaporation, and good delivery properties of Ba(TMHD)2 .
Action Environment
The action of Ba(TMHD)2 is highly sensitive to environmental factors, particularly temperature. The compound is unstable and highly sensitive to the change of temperature during the whole evaporation process . Therefore, it’s crucial to choose suitable volatilization technology and conditions to avoid Ba(TMHD)2 breakdown (or thermal aging) during the MOCVD process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is typically synthesized by reacting 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) with barium hydroxide. The reaction is carried out in an inert atmosphere to prevent hydrolysis and other side reactions. The general reaction scheme is as follows:
Ba(OH)2+2TMHD→Ba(TMHD)2+2H2O
The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate involves large-scale chemical vapor deposition (CVD) techniques. The compound is synthesized in high purity and controlled conditions to ensure its stability and effectiveness as a precursor for thin film deposition .
Análisis De Reacciones Químicas
Types of Reactions
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate primarily undergoes decomposition reactions when subjected to high temperatures. It is highly sensitive to temperature changes, leading to its breakdown into barium oxide and other byproducts. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The decomposition of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is often studied under nonisothermal thermogravimetric analysis (TGA) conditions. The compound is heated in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The major product formed from its decomposition is barium oxide (BaO) .
Comparación Con Compuestos Similares
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is unique due to its high volatility and sensitivity to temperature changes. Similar compounds include:
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Used in the preparation of superconducting films and studied for its thermal properties.
Nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Employed in catalysis and coordination chemistry.
Lanthanum bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Utilized in the synthesis of advanced materials and coordination complexes.
These compounds share similar coordination environments and applications but differ in their specific metal centers and resulting properties.
Propiedades
Número CAS |
17594-47-7 |
|---|---|
Fórmula molecular |
C22H40BaO5 |
Peso molecular |
521.9 g/mol |
Nombre IUPAC |
barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
InChI |
InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;; |
Clave InChI |
VCALGUJWYYNHDY-ZJCTYWPYSA-L |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.[Ba+2] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)













